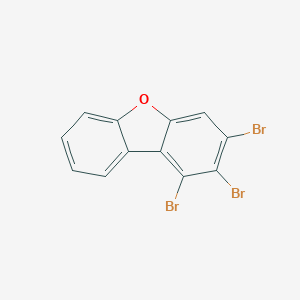
1,2,3-Tribromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tribromo-dibenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H5Br3O and its molecular weight is 404.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Chemistry :
- Building Block : The compound serves as a crucial building block in synthesizing more complex organic molecules.
- Reagent : It acts as a reagent in various chemical reactions, facilitating the formation of new compounds.
-
Biological Studies :
- Antibacterial Properties : Research indicates that 1,2,3-tribromo-dibenzofuran exhibits antibacterial activity against certain bacterial strains, suggesting its potential use in developing antibacterial agents.
- Antiviral Activity : Preliminary studies suggest possible antiviral properties that warrant further investigation.
-
Material Science :
- Flame Retardants : Brominated compounds are often utilized in flame retardants due to their chemical stability and effectiveness in preventing ignition.
- Polymer Production : The compound can be incorporated into polymers and advanced materials to enhance their properties.
-
Pharmaceutical Research :
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound involved testing against several bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, highlighting its potential for pharmaceutical applications.
Case Study 2: Flame Retardant Applications
In material science research, this compound was incorporated into polymer matrices to assess its effectiveness as a flame retardant. The findings demonstrated improved fire resistance compared to unmodified polymers.
Eigenschaften
CAS-Nummer |
103456-41-3 |
|---|---|
Molekularformel |
C12H5Br3O |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
1,2,3-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
InChI-Schlüssel |
XDHQNCQRLUFFIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Synonyme |
TRIBROMODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















